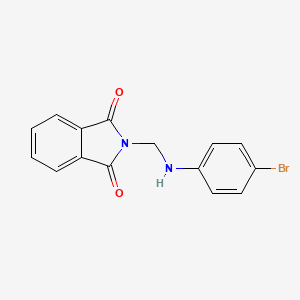
2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione, which is an important family of compounds present in a wide array of bioactive molecules . Isoindoline-1,3-dione derivatives have been synthesized and investigated against various conditions such as epilepsy and blood cancer .
Synthesis Analysis
Isoindoline-1,3-dione derivatives have been synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . The synthesis process involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis
Isoindoline-1,3-dione derivatives are important heterocyclic rings present in many synthetic compounds, natural products, and bioactive small molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .科学的研究の応用
Pharmaceutical Synthesis
These aromatic compounds have gained significant attention for their potential use in pharmaceutical synthesis . They have been found to modulate the dopamine receptor D3, suggesting potential applications as antipsychotic agents .
Herbicides
Isoindoline-1,3-dione derivatives have been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
The compounds are also used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.
Polymer Additives
Isoindoline-1,3-dione derivatives have been used as additives in polymers . They can enhance the properties of the polymer, such as its strength, flexibility, and resistance to degradation.
Organic Synthesis
These compounds have been used in organic synthesis . They can act as building blocks in the synthesis of more complex organic compounds.
Photochromic Materials
Isoindoline-1,3-dione derivatives have been used in the development of photochromic materials . These are materials that change color in response to light.
Treatment of Alzheimer’s Disease
In addition to their potential as antipsychotic agents, these compounds have shown the ability to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Cancer Research
N-substituted imides, isoindoline-1,3-dione derivatives, have been synthesized and investigated against blood cancer using K562 and Raji cell lines . This suggests their potential use in cancer research and treatment.
Safety and Hazards
将来の方向性
The development and discovery of novel isoindoline-1,3-dione derivatives is ongoing, given their potential therapeutic applications. Future research may focus on improving the synthesis process, further investigating the mechanism of action, and conducting comprehensive safety and hazard assessments .
作用機序
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with thehuman dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including mood, reward, addiction, and fine motor control.
Mode of Action
Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of thedopamine receptor D2 . This interaction could potentially modulate the receptor’s activity, leading to changes in the downstream signaling pathways.
Pharmacokinetics
Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters
Result of Action
One of the isoindoline-1,3-dione derivatives was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have potential therapeutic effects in the context of neurodegenerative disorders.
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored . This suggests that environmental factors could potentially influence the synthesis, stability, and efficacy of these compounds.
特性
IUPAC Name |
2-[(4-bromoanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZOFRLCUPRPNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/no-structure.png)
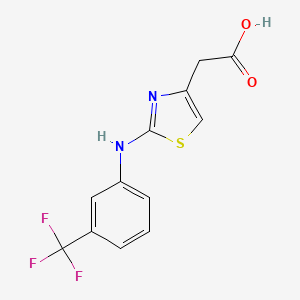
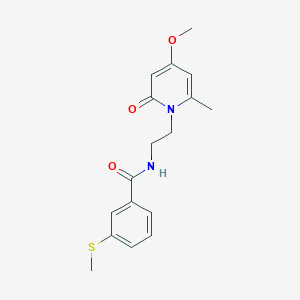

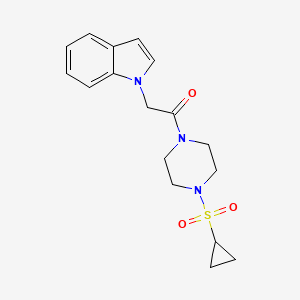
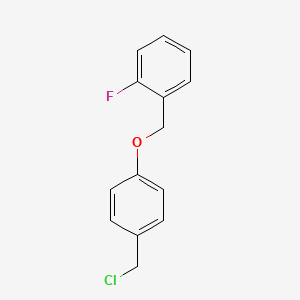
![(E)-3-(furan-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2370295.png)
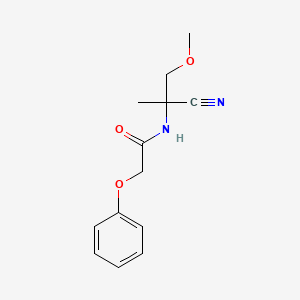
![Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride](/img/structure/B2370297.png)



![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2370302.png)
![N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370305.png)